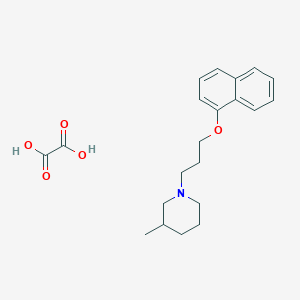![molecular formula C13H19ClN2O4S B4001985 N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001985.png)
N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of a sulfanylpropyl group and an ethane-1,2-diamine moiety, with oxalic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine typically involves a multi-step process:
Formation of the sulfanylpropyl intermediate: This step involves the reaction of 4-chlorothiophenol with 3-chloropropylamine under basic conditions to form 3-(4-chlorophenyl)sulfanylpropylamine.
Coupling with ethane-1,2-diamine: The intermediate is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst to form N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine.
Formation of the oxalate salt: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Complexation: The diamine moiety can form complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: N-substituted derivatives.
Complexation: Metal-diamine complexes.
Scientific Research Applications
N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in studying metal-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and diamine groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-[3-(4-bromophenyl)sulfanylpropyl]ethane-1,2-diamine: Similar structure but with a bromine atom instead of chlorine.
N’-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in specific applications where the chlorine atom plays a crucial role.
Properties
IUPAC Name |
N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S.C2H2O4/c12-10-2-4-11(5-3-10)15-9-1-7-14-8-6-13;3-1(4)2(5)6/h2-5,14H,1,6-9,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPZDSIGEJOMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCNCCN)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001908.png)
![1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001911.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4001920.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4001929.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001931.png)
![3-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001951.png)
![1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B4001957.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4001974.png)
![Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate](/img/structure/B4001980.png)
![Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole](/img/structure/B4001993.png)
![N-[2-(2-biphenylyloxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4002000.png)

